- Enantioselective Total Synthesis of (-)-Himalensine A via a Palladium and 4-Hydroxyproline Co-catalyzed Desymmetrization of Vinyl-bromide-tethered Cyclohexanones, Journal of the American Chemical Society, 2023, 145(9), 5422-5430
Cas no 97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine)
97096-16-7 structure
Product Name:1,4-Dioxaspiro[4.5]decan-8-amine
Numero CAS:97096-16-7
MF:C8H15NO2
MW:157.210202455521
MDL:MFCD04114556
CID:800788
PubChem ID:14634315
Update Time:2025-10-22
1,4-Dioxaspiro[4.5]decan-8-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Dioxaspiro[4.5]decan-8-amine
- 1,4-DIOXA-SPIRO[4·5]DEC-8-YLAMINE,
- 1,4-amino cyclohexanone ethylene ketal
- 1,4-Dioxaspiro[4.5]dec-8-ylamine
- 1,4-Dioxaspiro<4.5>dec-8-ylamin
- 4-aminocyclohexanone ethylene ketal
- 8-Amino-1,4-dioxaspiro[4,5]decane
- 1,4-Dioxa-spiro[4.5]dec-8-ylamine
- KDAFVGCPLFJMHY-UHFFFAOYSA-N
- KM3438
- SBB087219
- 1,4-Dioxaspiro[4.5]decane-8-amine
- TRA0086786
- AB18565
- SY017242
- (1,4-dioxa-spiro[4.5]dec-8-yl)amine
- (1,4-Dioxa-spiro[4.5]dec-8-yl)-amine
- V9885
- CS
- (1,4-Dioxaspiro[4.5]dec-8-yl)amine
- (1,4-Dioxaspiro[4.5]decan-8-yl)amine
- 1,4-Dioxa-spiro[4.5]dec-8-ylamine, AldrichCPR
- EN300-42959
- CS-0040044
- SCHEMBL372402
- 8-Amino-1 pound not4-dioxaspiro[4 pound not5]decane
- Z239627340
- DTXSID60562412
- BS-13430
- 1,4-Dioxa-spiro[4 middot 5]dec-8-ylamine
- AKOS000142555
- DB-080458
- MFCD04114556
- 97096-16-7
-
- MDL: MFCD04114556
- Inchi: 1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2
- Chiave InChI: KDAFVGCPLFJMHY-UHFFFAOYSA-N
- Sorrisi: O1C2(CCC(N)CC2)OCC1
Proprietà calcolate
- Massa esatta: 157.11000
- Massa monoisotopica: 157.110278721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 133
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 0
- Superficie polare topologica: 44.5
Proprietà sperimentali
- Densità: 1.11
- Punto di ebollizione: 247℃ at 760 mmHg
- Punto di infiammabilità: 111.1℃
- Indice di rifrazione: 1.509
- PSA: 44.48000
- LogP: 1.33110
1,4-Dioxaspiro[4.5]decan-8-amine Informazioni sulla sicurezza
- Codice categoria di pericolo: 22-37/38-41
- Istruzioni di sicurezza: 26-39
-
Identificazione dei materiali pericolosi:
1,4-Dioxaspiro[4.5]decan-8-amine Dati doganali
- CODICE SA:2932999099
- Dati doganali:
Codice doganale cinese:
2932999099Panoramica:
293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1,4-Dioxaspiro[4.5]decan-8-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13545-25g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 95% | 25g |
$670 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853373-5g |
8-Amino-1,4-dioxaspiro[4,5]decane |
97096-16-7 | 97% | 5g |
¥1,752.30 | 2022-01-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-250mg |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 250mg |
¥569.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-5g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 5g |
¥3349.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-10g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 10g |
¥5849.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-25g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 25g |
¥13169.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-1g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 1g |
¥1249.0 | 2024-07-15 | |
| TRC | D462580-25mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | D462580-50mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | D462580-100mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 100mg |
$87.00 | 2023-05-18 |
1,4-Dioxaspiro[4.5]decan-8-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 min, rt; 24 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Nickel Solvents: Ethanol
1.2 Reagents: Hydrogen
1.2 Reagents: Hydrogen
Riferimento
- Imidazole compounds useful as cytokine inhibitors., United States, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
Riferimento
- Preparation of novel cycloalkyl substituted imidazoles for treating cytokine mediated diseases, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
Riferimento
- Preparation of imidazoles as cytokine inhibitors, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Titanium isopropoxide , Ammonia Solvents: Ethanol ; 6 h, rt
1.2 Reagents: Sodium borohydride ; 3 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water
1.2 Reagents: Sodium borohydride ; 3 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water
Riferimento
- Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines, Tetrahedron, 2004, 60(7), 1463-1471
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: 1-Propanol
Riferimento
- Stereoselective synthesis of the substituted morphan framework starting with 4-acetamidocyclohexanone, Liebigs Annalen der Chemie, 1990, (8), 781-7
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 15 h, rt
Riferimento
- Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters, Angewandte Chemie, 2015, 54(16), 4899-4903
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol ; 8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
Riferimento
- Preparation of morpholinylcyclohexylthiadiazatricyclododecatetraeneamine derivatives and analogs for use CDK8 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 d, rt
Riferimento
- Preparation of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics, Japan, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, 50 psi, rt
Riferimento
- Preparation of imidazo[1,2-b]pyridazine, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[4,3-a]pyridine derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 20 h, rt
Riferimento
- Preparation of N-heterocycle derivatives as modulators of chemokine receptor activity, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: 2628235-42-5 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 18 h, 50 °C
Riferimento
- Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones, Chemistry - A European Journal, 2021, 27(19), 5919-5922
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; overnight, rt
Riferimento
- Preparation of amino(aroyl or heteroaroyl)pyridinones, particularly amino acid derivatives of pyridin-2-ones, as inhibitors of p38 MAP kinase useful for treating inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Hydroxyamine hydrochloride Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
Riferimento
- Preparation of substituted imidazoles as cytokine inhibitors, United States, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Ammonia Catalysts: Triruthenium dodecacarbonyl , 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole Solvents: 2-Methyl-2-butanol ; 20 h, 6 bar, 140 °C
Riferimento
- An Efficient and General Synthesis of Primary Amines by Ruthenium-Catalyzed Amination of Secondary Alcohols with Ammonia, Angewandte Chemie, 2010, 49(44), 8126-8129
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ; 8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
Riferimento
- Preparation of substituted 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidines and analogs as IRAK inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 - 30 °C; 30 °C → reflux; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 - 10 °C
Riferimento
- N,N-Dimethyl-[9-(arylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]amines as novel, potent and selective 5-HT6 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2012, 22(22), 6980-6985
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 5 h, rt
Riferimento
- Pyrazolopyrimidines as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol , Water ; 16 h, 4 bar, rt
Riferimento
- Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors, World Intellectual Property Organization, , ,
1,4-Dioxaspiro[4.5]decan-8-amine Raw materials
- 1,4-Dioxaspiro[4.5]decan-8-one
- N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxaspiro[4.5]decan-8-amine,N-(phenylmethyl)-
- N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
- N-{1,4-dioxaspiro4.5decan-8-ylidene}hydroxylamine
1,4-Dioxaspiro[4.5]decan-8-amine Preparation Products
1,4-Dioxaspiro[4.5]decan-8-amine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:97096-16-7)1,4-Dioxaspiro[4.5]decan-8-amine
Numero d'ordine:A845682
Stato delle scorte:in Stock
Quantità:25g/10g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:06
Prezzo ($):711.0/374.0/212.0
Email:sales@amadischem.com
1,4-Dioxaspiro[4.5]decan-8-amine Letteratura correlata
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine) Prodotti correlati
- 138715-66-9(3,4-Heptanediol, 6-amino-7-(2-methyl-1,3-dioxolan-2-yl)-)
- 40430-08-8( )
- 85328-43-4(1,3-Dioxolane-2-hexanamine,)
- 66442-97-5(3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine)
- 124499-34-9(2-(1,4-dioxa-spiro[4.5]dec-8-yl)-ethylamine)
- 1262409-05-1(8-ethyl-1,4-dioxaspiro[4.5]decan-8-amine)
- 101009-84-1(1,3-Dioxolane-2-propanamine, 2-ethyl-)
- 166398-41-0(N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine)
- 1094627-40-3(8-amino-1,4-dioxaspiro[4.5]decan-7-ol)
- 49672-69-7(1,4-Dioxaspiro[4.5]decan-7-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97096-16-7)1,4-Dioxaspiro[4.5]decan-8-amine
Purezza:99%/99%/99%
Quantità:25g/10g/5g
Prezzo ($):711.0/374.0/212.0